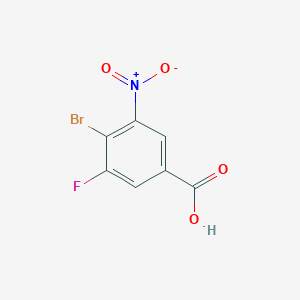

4-Bromo-3-fluoro-5-nitrobenzoic acid

Description

The exact mass of the compound 4-Bromo-3-fluoro-5-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-3-fluoro-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBUOQRPHGBTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249531-65-4 | |

| Record name | 4-bromo-3-fluoro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Synthesis Guide: 4-Bromo-3-fluoro-5-nitrobenzoic Acid

Executive Summary

4-Bromo-3-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic scaffold, critical in the development of next-generation kinase inhibitors and proteolysis-targeting chimeras (PROTACs).[1] Its unique substitution pattern—combining a labile halogen (Br) for cross-coupling, a fluorine atom for metabolic stability/binding affinity, and a nitro group for subsequent reduction to an aniline—makes it a versatile "hub" intermediate.[1]

This guide details the Direct Nitration Pathway , the most atom-economical route for industrial and semi-works scale synthesis.[2] It prioritizes regiocontrol on a deactivated ring system and outlines a secondary Sandmeyer Pathway for cases requiring orthogonal regioselectivity.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the nitro group.[2] The 1,3,4,5-substitution pattern suggests utilizing the cooperative directing effects of the bromine and carboxyl moieties to install the nitro group at the C5 position.

[1][2]

Primary Pathway: Direct Nitration

Rationale: The nitration of 4-bromo-3-fluorobenzoic acid is the most direct route. While the ring is deactivated by three electron-withdrawing groups (-COOH, -F, -Br), the directing effects align favorably for the C5 position:

-

-COOH (C1): Meta-director

Activates C3 and C5. (C3 is blocked by F).[1][2] -

-Br (C4): Ortho/Para-director

Activates C3 and C5. (C3 is blocked). -

-F (C3): Ortho/Para-director

Activates C2, C4, C6.[1] (C4 is blocked).

Mechanistic Insight: Although Fluorine directs to C6, the cooperative influence of the Carboxyl (meta) and Bromine (ortho) groups strongly favors C5.[2] The steric hindrance at C2 (flanked by -COOH and -F) further precludes substitution at that site.[1][2]

Reaction Scheme

Detailed Experimental Protocol

Scale: 50 g Batch Safety Note: This reaction involves fuming nitric acid and generates exotherms.[1][2] Perform in a functioning fume hood.

-

Preparation of Mixed Acid:

-

In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge Concentrated Sulfuric Acid (H₂SO₄, 200 mL) .

-

Dropwise add Fuming Nitric Acid (HNO₃, >90%, 15.0 mL, 1.5 eq) while maintaining the temperature below 10°C.

-

Critical Parameter: Pre-mixing acids prevents localized overheating during substrate addition.[1][2]

-

-

Substrate Addition:

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

-

Gradually heat the mixture to 55–60°C .

-

Maintain this temperature for 4–6 hours .

-

Monitoring: Monitor reaction progress via HPLC or TLC (Mobile Phase: MeOH/DCM 1:9). The starting material peak should disappear (<2%).[2]

-

-

Quenching and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto 1000 g of crushed ice with vigorous stirring.

-

Precipitation: The product will precipitate as a pale yellow/off-white solid.[2]

-

Stir the slurry for 1 hour to ensure complete hydrolysis of any mixed anhydrides.

-

-

Purification:

-

Filter the solid using a Buchner funnel.[2]

-

Wash the cake with Cold Water (3 x 200 mL) until the filtrate pH is neutral (>pH 4).

-

Recrystallization (Optional but recommended for >98% purity): Dissolve the crude solid in minimum hot Ethanol/Water (1:1), treat with activated carbon, filter hot, and cool to crystallize.[1][2]

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Quantitative Data Summary

| Parameter | Specification | Notes |

| Yield | 85 – 92% | High efficiency due to strong directing effects.[1] |

| Purity (HPLC) | >98.5% | Major impurity: 2-nitro isomer (<1%).[1] |

| Appearance | Pale Yellow Solid | Darkens upon light exposure (store in amber).[1][2] |

| Melting Point | 160 – 164°C | Distinct from starting material (MP ~156°C).[1][2] |

Alternative Pathway: The Sandmeyer Route

If the specific isomer distribution from direct nitration is unsatisfactory (e.g., >5% 2-nitro isomer formation), the Sandmeyer Pathway offers superior regiocontrol by utilizing the strong ortho-directing effect of an amino group.

-

Start: 4-Amino-3-fluorobenzoic acid.

-

Step 1 (Nitration): React with KNO₃/H₂SO₄.[1][2] The amino group strongly directs the nitro group to the C5 position (ortho to amine, meta to carboxyl).[2]

-

Step 2 (Sandmeyer):

Note: This route adds two steps but guarantees the 1,3,4,5 substitution pattern due to the overwhelming directing power of the amine.

References

-

Nitration of Deactivated Benzoic Acids: Study.com. "Nitration of 4-bromo-3-nitrobenzoic acid synthesis logic."

-

Precursor Availability: PubChem. "4-Bromo-3-fluorobenzoic acid | C7H4BrFO2."[1][2] [2]

-

Analogous Nitration Protocols: ChemicalBook. "Synthesis of 4-fluoro-3-nitrobenzoic acid."

-

Sandmeyer Methodology: Organic Syntheses. "2-Amino-3-fluorobenzoic acid and derivatives."

Sources

- 1. 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9376379B2 - Process for the synthesis of tetrafluoroethanesulfonic acid - Google Patents [patents.google.com]

- 3. Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine and the Related Natural Products Norketoyobyrine and Naucleficine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. quora.com [quora.com]

- 6. AU2010305397A1 - Method for the synthesis of 2-thiohistidine and the like - Google Patents [patents.google.com]

- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 4-Bromo-3-fluoro-5-nitrobenzoic Acid

[1]

Chemical Identity & Core Properties

4-Bromo-3-fluoro-5-nitrobenzoic acid is a dense, poly-functionalized aromatic building block.[1][2] Its strategic value lies in the orthogonal reactivity of its four functional groups: a carboxylic acid (C1), a fluorine atom (C3), a bromine atom (C4), and a nitro group (C5). This specific substitution pattern allows for sequential, regioselective transformations, making it a "Swiss Army Knife" for medicinal chemistry scaffolds.

Physicochemical Constants

| Property | Data | Note |

| Chemical Name | 4-Bromo-3-fluoro-5-nitrobenzoic acid | |

| CAS Number | Not widely listed (Primary Identifier: PubChem CID 61704771 ) | Commercially available as a research chemical; often referenced by precursor CAS.[1] |

| Molecular Formula | C₇H₃BrFNO₄ | |

| Molecular Weight | 263.92 g/mol | |

| Precursor CAS | 153556-42-4 (4-Bromo-3-fluorobenzoic acid) | The primary starting material for synthesis.[1] |

| SMILES | C1=C(C=C(C(=C1[O-])Br)F)C(=O)O | |

| InChIKey | VNBUOQRPHGBTIQ-UHFFFAOYSA-N | Definitive digital identifier.[1][3] |

| Appearance | Pale yellow to off-white solid | |

| pKa (Calc.) | ~3.0 - 3.2 | Acidic strength enhanced by electron-withdrawing NO₂, F, and Br groups.[1] |

Synthesis Protocol

The most reliable synthetic route involves the regioselective nitration of 4-bromo-3-fluorobenzoic acid .[1]

Mechanistic Rationale

-

Directing Effects: The precursor has a carboxylic acid (C1, meta-director), a fluorine (C3, ortho/para-director), and a bromine (C4, ortho/para-director).[1]

-

Regioselectivity:

-

The C5 position is meta to the COOH (favored), ortho to the Br (favored), and meta to the F.

-

The C2 position is ortho to COOH (sterically hindered) and ortho to F.

-

The C6 position is ortho to COOH and para to F.

-

Result: The cooperative directing effects of the COOH and Br groups strongly favor nitration at the C5 position , yielding the desired 3,4,5-substituted pattern.

-

Experimental Procedure

Reagents: Fuming Nitric Acid (

-

Preparation: Charge a reaction vessel with concentrated

(10 vol) and cool to 0°C. -

Addition: Add 4-bromo-3-fluorobenzoic acid (1.0 equiv) portion-wise, maintaining internal temperature <10°C.

-

Nitration: Dropwise add fuming

(1.2 equiv) over 30 minutes. The bromine atom at C4 prevents over-nitration at that site, while activating C5. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by LCMS for consumption of starting material.

-

Workup: Pour the reaction mixture onto crushed ice/water. The product precipitates as a solid.[5]

-

Purification: Filter the precipitate, wash with cold water to remove residual acid, and dry under vacuum. Recrystallization from Ethanol/Water may be performed if necessary.[1]

Figure 1: Synthetic pathway via electrophilic aromatic substitution, highlighting the cooperative directing effects targeting the C5 position.[6]

Reactivity & Functionalization Workflow

The core utility of this molecule is its ability to undergo Nucleophilic Aromatic Substitution (S_NAr) followed by Reductive Cyclization .

Critical Reactivity Analysis: Br vs. F

A common misconception is that the fluorine atom is the primary leaving group. However, in this specific isomer:

-

Fluorine (C3): Is meta to the activating Nitro group (C5). It is electronically deactivated toward S_NAr.

-

Bromine (C4): Is ortho to the activating Nitro group (C5) and para to the Carboxylic Acid (C1).[6]

Primary Workflow: Benzimidazole Synthesis

This scaffold is ideal for synthesizing 7-fluoro-benzimidazole-5-carboxylic acid derivatives.[1]

-

Step 1: S_NAr Displacement (C4)

-

Step 2: Nitro Reduction (C5)

-

Hydrogenation (

, Pd/C) or chemical reduction ( -

Result: 4-(alkylamino)-3-fluoro-5-aminobenzoic acid (an ortho-diamine).[1]

-

-

Step 3: Cyclization

-

Condensation with formamidine acetate, triethyl orthoformate, or an aldehyde.

-

Result: 1-substituted-7-fluoro-benzimidazole-5-carboxylic acid.[1]

-

Figure 2: Divergent reactivity profile.[1] The red path (S_NAr) is the dominant application, leveraging the ortho-nitro activation of the bromine leaving group.[1]

Safety & Handling

-

Hazards: As a nitro-benzoic acid derivative, this compound is likely corrosive and an irritant to eyes, skin, and respiratory tracts.[1]

-

Thermal Stability: Nitro compounds can be energetic. Avoid heating crude reaction mixtures above 100°C without DSC (Differential Scanning Calorimetry) validation.[1]

-

Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61704771, 4-bromo-3-fluoro-5-nitrobenzoic acid.[1] Retrieved from [Link][1]

-

Tempest, P., et al. (2013). MCC/SNAr methodology.[7] Part 2: Novel three-step solution phase access to libraries of benzodiazepines. Tetrahedron Letters, 44, 1947–1950.[7] (Validating SNAr reactivity patterns on nitro-halo-benzoates).

Sources

- 1. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. PubChemLite - 4-bromo-3-fluoro-5-nitrobenzoic acid (C7H3BrFNO4) [pubchemlite.lcsb.uni.lu]

- 4. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]

- 6. quora.com [quora.com]

- 7. ossila.com [ossila.com]

spectral data for 4-Bromo-3-fluoro-5-nitrobenzoic acid (NMR, IR, MS)

Technical Guide: Spectral Characterization of 4-Bromo-3-fluoro-5-nitrobenzoic Acid

Part 1: Executive Summary & Structural Context

4-Bromo-3-fluoro-5-nitrobenzoic acid (CAS: 1261606-44-3 / PubChem CID: 61704771) is a critical trisubstituted aromatic intermediate.[1][2] Its value lies in its high density of orthogonal reactive handles: a carboxylic acid for coupling, a nitro group for reduction/cyclization, and—most importantly—a chemically differentiated aryl halide core (fluorine and bromine) enabling regioselective

This guide provides a self-validating spectral framework.[1][2][3] Because trisubstituted benzenes are prone to regio-isomerization during nitration, NMR splitting patterns and Mass Spectrometry isotope distributions are the primary logic gates for quality assurance.[1][2]

Part 2: Analytical Workflow & Sample Preparation

To ensure spectral fidelity, follow this preparation protocol. High-purity analysis requires the removal of paramagnetic impurities (Fe/Cr salts) often carried over from nitration or oxidation steps.[1][2][3]

Diagram 1: Analytical Workflow

Caption: Integrated workflow ensuring sample homogeneity before spectral acquisition.

Sample Preparation Protocol:

-

NMR: Dissolve 10–15 mg in 0.6 mL DMSO-d6 . (CDCl3 is often insufficient due to the polarity of the carboxylic acid and nitro group).[2][3]

-

LC-MS: Dilute to 10 µg/mL in Acetonitrile/Water (50:50). Use Negative Mode (ESI-) due to the acidic proton.[1][2][3]

-

IR: Prepare a KBr pellet (1% sample) or use ATR (Diamond crystal).

Part 3: Spectral Data Atlas

A. Mass Spectrometry (MS)

Primary Validation Check: Bromine Isotope Pattern

The presence of one bromine atom dictates the mass spectral fingerprint.[2][3] You must observe a 1:1 doublet for the molecular ion.[2][3]

| Parameter | Value / Characteristic | Interpretation |

| Ionization Mode | ESI Negative ( | Carboxylic acid deprotonates easily.[1][2][3][4] |

| Monoisotopic Mass | 262.92 Da | Based on |

| Observed m/z | 261.9 ( | Critical Check: These two peaks must have near-equal intensity (approx 100:97 ratio).[1][2][3] |

| Fragmentation | Loss of |

Expert Insight: If you observe a dominant peak at

184 (loss of Br) or distorted ratios, your sample has undergone debromination or contains the non-brominated precursor.[2][3]

B. Nuclear Magnetic Resonance (NMR)

Primary Validation Check: Regiochemistry via H-F Coupling

The structure possesses two aromatic protons (H2 and H6) in distinct chemical environments defined by the 3-Fluoro and 5-Nitro substituents.[1][2][3]

Predicted

| Proton | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| H-6 | Para to F | 8.40 – 8.60 ppm | Singlet (s) | Flanked by | |

| H-2 | Ortho to F | 7.90 – 8.15 ppm | Doublet (d) | Flanked by | |

| COOH | Acid | 13.0 – 14.0 ppm | Broad (br s) | N/A | Exchangeable; may disappear if water is present.[1][2][3] |

Diagram 2: NMR Coupling Logic Tree

Caption: Logic tree demonstrating how Fluorine positioning dictates the splitting pattern, confirming the isomer.

C. Infrared Spectroscopy (FT-IR)

Primary Validation Check: Functional Group Integrity

| Wavenumber ( | Vibration Mode | Diagnostic Note |

| 3200–2500 | O-H Stretch | Broad, "hump" characteristic of carboxylic acid dimers. |

| 1710–1690 | C=O[1][2][3][4] Stretch | Strong, sharp carbonyl peak.[2][3] |

| 1540 & 1350 | N-O Stretch | Asymmetric (1540) and Symmetric (1350) nitro bands.[1][2][3] Critical for confirming nitration. |

| 1250–1100 | C-F Stretch | Strong band, often overlapping with C-O stretches.[1][2][3] |

Part 4: Quality Control & Purity Assessment

For drug development applications, spectral identity is insufficient without purity quantification.[2][3][4]

Recommended HPLC Method:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][3]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH keeps the acid protonated, improving peak shape).[2][3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (universal) and 254 nm (aromatic).[1][2][3]

-

Retention Time Logic: The target molecule is relatively hydrophobic due to Br/F/NO2 but the COOH adds polarity.[1][2][3] Expect elution after simple benzoic acids but before non-acidic precursors (e.g., if synthesized from a toluene derivative).[2][3]

References

-

PubChem. 4-bromo-3-fluoro-5-nitrobenzoic acid (CID 61704771).[1][2] National Library of Medicine.[2][3] [Link][2][3]

-

European Patent Office. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis (EP1853548).[2][3][4] (Describes nitration logic for halo-benzoic acids). [Link][2][3][5]

-

National Institute of Standards and Technology (NIST). 4-Fluoro-3-nitrobenzoic acid Mass Spectrum.[1][2] (Reference for fragmentation patterns of similar fluoro-nitro-benzoic cores). [Link][2][3]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Fluoro-3-nitrobenzoic acid [webbook.nist.gov]

- 3. PubChemLite - 4-bromo-3-fluoro-5-nitrobenzoic acid (C7H3BrFNO4) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide to the Solubility of 4-Bromo-3-fluoro-5-nitrobenzoic Acid in Organic Solvents: A Predictive and Methodological Approach

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-3-fluoro-5-nitrobenzoic acid, a highly substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. Recognizing the current absence of extensive published solubility data for this specific molecule, this document adopts a predictive and methodological approach. We first dissect the molecule's physicochemical properties, focusing on the profound influence of its electron-withdrawing substituents (bromo, fluoro, and nitro groups) on its polarity and hydrogen-bonding capabilities. Based on these first principles and drawing parallels with related benzoic acid derivatives, we forecast its solubility behavior across a spectrum of common organic solvents. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using an isothermal shake-flask method, designed to yield reliable and reproducible data. This is supplemented by guidance on data analysis and advanced characterization techniques. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling them to anticipate and empirically validate the solubility profile of this complex molecule, thereby accelerating process development, formulation, and synthesis workflows.

Part 1: Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure and the intermolecular forces it can establish with a given solvent. For 4-Bromo-3-fluoro-5-nitrobenzoic acid, a thorough analysis of its structure is paramount to predicting its behavior.

Physicochemical Properties

4-Bromo-3-fluoro-5-nitrobenzoic acid is a multifaceted molecule. The aromatic ring provides a rigid, hydrophobic core, while the carboxylic acid group offers a site for strong hydrogen bonding. The additional substituents dramatically modulate these baseline properties.

Table 1: Physicochemical Properties of 4-Bromo-3-fluoro-5-nitrobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFNO₄ | [1] |

| Molecular Weight | 264.01 g/mol | |

| Chemical Structure | C1=C(C=C(C(=C1[O-])Br)F)C(=O)O | [1] |

| Appearance | Solid (Predicted) | |

| Predicted XlogP | 2.1 | [1] |

| Hydrogen Bond Donors | 1 (from -COOH) | [2] |

| Hydrogen Bond Acceptors | 5 (from -COOH, -NO₂, -F) | [2] |

The Decisive Role of Substituent Effects

The benzene ring of the title compound is decorated with three potent electron-withdrawing groups (EWGs): bromo, fluoro, and nitro. Their collective impact is substantial.

-

Inductive and Resonance Effects: All three substituents pull electron density away from the aromatic ring and, by extension, the carboxyl group[3]. The nitro group (-NO₂) is particularly powerful, exerting both a strong inductive (-I) and resonance (-M) effect. This electron withdrawal stabilizes the conjugate base (carboxylate anion) that forms upon dissociation of the carboxylic acid proton, thereby increasing the compound's acidity compared to unsubstituted benzoic acid[3][4].

-

Polarity and Dipole Moment: The asymmetrical arrangement of these highly electronegative groups (F, Br, O) creates a significant molecular dipole moment. This inherent polarity is a primary driver of its solubility, suggesting that it will interact favorably with polar solvents.

-

Hydrogen Bonding: While the carboxylic acid provides the primary hydrogen bond donor site, the oxygen atoms of the nitro group, the fluorine atom, and the carbonyl oxygen of the carboxylic acid act as hydrogen bond acceptor sites[2]. This multiplicity of acceptor sites enhances the potential for strong interactions with protic solvents (e.g., alcohols) and other hydrogen bond donors.

Predicted Solubility Profile in Organic Solvents

Based on the molecular characteristics detailed above and drawing on established solubility trends for substituted benzoic acids, we can construct a predictive solubility map. The fundamental principle of "like dissolves like" is our primary guide. The high polarity and hydrogen-bonding capacity of 4-Bromo-3-fluoro-5-nitrobenzoic acid suggest a strong affinity for polar solvents.

Table 2: Predicted Relative Solubility of 4-Bromo-3-fluoro-5-nitrobenzoic Acid in Selected Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Very High | These solvents have large dipole moments and are strong hydrogen bond acceptors, capable of effectively solvating both the polar ring and the carboxylic acid group. Studies on benzoic acid derivatives consistently show maximal solubility in these solvents[5][6]. |

| Protic Polar | Methanol, Ethanol, 2-Propanol | High to Moderate | These solvents are both hydrogen bond donors and acceptors. They can interact strongly with the carboxylic acid group and other acceptor sites. Solubility is expected to decrease with increasing alkyl chain length (Methanol > Ethanol > Propanol) due to decreasing overall polarity[7]. |

| Ethers & Esters | Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents are polar but lack hydrogen bond donating ability. They can accept hydrogen bonds from the carboxylic acid group. Their solvation capability is generally lower than that of alcohols or aprotic polar solvents[8]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate dipole moment but are poor hydrogen bond partners. Solubility will be limited but likely higher than in non-polar hydrocarbons. |

| Aromatic | Toluene, Benzene | Low | While π-π stacking interactions are possible between the solvent and solute aromatic rings, the large polarity mismatch will significantly limit solubility[5]. |

| Aliphatic Non-Polar | n-Hexane, Cyclohexane | Very Low / Insoluble | The large disparity in polarity and the inability of these solvents to form hydrogen bonds will result in minimal solvation of the highly polar solute molecule[5][9]. |

Part 2: A Framework for Experimental Solubility Determination

While predictions provide a crucial starting point, empirical data is the gold standard. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Logical Workflow for Solubility Assessment

The process of assessing solubility should be systematic, moving from theoretical prediction to precise experimental measurement.

Caption: Workflow for solubility prediction and experimental verification.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol describes a reliable method for determining the equilibrium solubility at a specified temperature (e.g., 25 °C).

Principle: An excess amount of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined gravimetrically.

Materials:

-

4-Bromo-3-fluoro-5-nitrobenzoic acid

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (readable to 0.1 mg)

-

Disposable syringes (e.g., 5 mL)

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)

-

Pre-weighed glass vials for evaporation

Procedure:

-

Preparation: Add an excess of 4-Bromo-3-fluoro-5-nitrobenzoic acid to a scintillation vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is ~50-100 mg of solid.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to agitate for at least 24-48 hours. This extended time is critical to ensure that the system reaches true thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Causality Check: This step prevents clogging of the syringe filter in the next step.

-

Sample Collection: Carefully draw the supernatant (the clear liquid phase) into a syringe, avoiding any disturbance of the solid sediment.

-

Filtration: Attach a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to the syringe. Discard the first ~0.5 mL of filtrate to saturate the filter material and prevent adsorption errors. Carefully filter the remaining solution into a pre-weighed (tared) glass vial. Record the exact volume of filtrate collected if performing calculations by volume.

-

Solvent Evaporation: Place the vial in a vacuum oven or a gentle stream of nitrogen to slowly evaporate the solvent until a constant weight of the dried solid is achieved. Self-Validation: Re-weighing the vial after an additional hour of drying should show no significant change in mass, confirming complete solvent removal.

-

Quantification: Weigh the vial containing the dried solute. The mass of the dissolved solid is the final weight minus the initial tare weight of the vial.

Data Analysis and Presentation

The solubility can be expressed in various units.

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)

-

Solubility (mol/L) = (Solubility in g/L) / (Molecular Weight of solute in g/mol )

Results should be recorded in a clear, tabular format, including the mean and standard deviation from replicate experiments (n=3 is recommended).

Table 3: Example Data Table for Reporting Experimental Solubility Results at 25 °C

| Solvent | Mean Solubility (mg/mL) | Std. Deviation | Mean Solubility (mol/L) |

| Methanol | |||

| Acetonitrile | |||

| Toluene | |||

| ...other solvents |

Part 3: Advanced Characterization

For a more profound understanding, especially in process development, solubility can be studied as a function of temperature.

Temperature Dependency

Repeating the shake-flask protocol at various temperatures (e.g., 10°C, 25°C, 40°C) provides data crucial for designing crystallization processes. The dissolution of most solids is an endothermic process, meaning solubility increases with temperature[5]. This relationship can often be described by the Van't Hoff equation, which relates the change in solubility to the enthalpy of solution[5].

Solute-Solvent Interactions

The interactions driving solubility can be visualized to better understand the underlying mechanisms at a molecular level.

Caption: Key solute-solvent hydrogen bonding interactions.

Part 4: Safety & Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-3-fluoro-5-nitrobenzoic acid is not widely available, data from structurally similar compounds like 4-bromobenzoic acid and various nitrobenzoic acids suggest appropriate caution should be exercised.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[10][11].

-

Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation[11]. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents[10].

By combining a predictive analysis based on chemical principles with a rigorous experimental methodology, researchers can confidently map the solubility landscape of 4-Bromo-3-fluoro-5-nitrobenzoic acid, paving the way for its effective use in scientific discovery and development.

References

-

Chen, J., et al. (2012). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

-

Ruether, F., & Sadowski, G. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. PubMed. [Link]

-

Al-Maaeni, M. A. R., & Al-Amody, H. F. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Biochemical Technology, 9(2), 42-47. [Link]

-

Perlovich, G. L., & Volkova, T. V. (2003). Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. PubMed. [Link]

-

Unknown Author. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. [Link]

-

Acree Jr, W. E., & Bertrand, G. L. (1981). Monomer and dimer models for solubility of benzoic acid in simple binary and ternary solvents. PubMed. [Link]

-

Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

-

Stadnik, A. M., & Garkushina, I. S. (2018). THERMODYNAMIC MODELING OF SYSTEMS WITH BENZOIC ACID AS MODEL SYSTEMS FOR PHARMACEUTICALS. ResearchGate. [Link]

-

Unknown Author. Carboxylic Acid Unknowns and Titration. Organic Chemistry Lab Manual. [Link]

-

PubChem. 4-bromo-3-fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Liptak, M. D., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

-

Salvalaglio, M., et al. (2015). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

Filo. (2025). Effect of substituents on acidity of benzoic acids. [Link]

-

Unknown Author. AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID. [Link]

-

Unknown Author. Organic Chemistry II. [Link]

-

Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. [Link]

Sources

- 1. PubChemLite - 4-bromo-3-fluoro-5-nitrobenzoic acid (C7H3BrFNO4) [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. jbiochemtech.com [jbiochemtech.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermochemical investigations of nearly ideal binary solvents. VII: Monomer and dimer models for solubility of benzoic acid in simple binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-3-fluoro-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-bromo-3-fluoro-5-nitrobenzoic acid, a halogenated and nitrated aromatic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, established principles of organic chemistry, and computational modeling to predict its key structural and spectroscopic features. We will explore its synthesis, predict its characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and delve into a detailed analysis of its molecular geometry, including the influence of its electron-withdrawing substituents on bond lengths, bond angles, and the overall conformation of the molecule. This guide is intended to serve as a valuable resource for researchers working with this and similar polysubstituted benzoic acids, providing both theoretical insights and practical methodologies.

Introduction: The Significance of Polysubstituted Benzoic Acids

Substituted benzoic acids are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The introduction of multiple substituents onto the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, such as its acidity, lipophilicity, and reactivity. Halogen atoms, like bromine and fluorine, and nitro groups are particularly important substituents in drug design. Fluorine, for instance, can enhance metabolic stability and binding affinity, while bromine can serve as a versatile synthetic handle and also contribute to binding interactions. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can be a precursor to an amino group, which is a common pharmacophore.

4-Bromo-3-fluoro-5-nitrobenzoic acid, with its unique combination of a bromine atom, a fluorine atom, and a nitro group, presents a fascinating case study in the interplay of steric and electronic effects that govern molecular structure and conformation. Understanding these aspects is crucial for predicting its reactivity, designing new synthetic routes, and elucidating its potential interactions with biological targets.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would involve the nitration of a suitable precursor, such as 4-bromo-3-fluorobenzoic acid. The directing effects of the existing substituents are crucial in determining the regioselectivity of the nitration reaction. The carboxylic acid group is a meta-director, while the halogen atoms (bromine and fluorine) are ortho, para-directors. In 4-bromo-3-fluorobenzoic acid, the fluorine is at position 3 and the bromine at position 4. The position ortho to fluorine and meta to the carboxylic acid (position 2) and the position ortho to bromine and meta to the carboxylic acid (position 5) are the most likely sites for nitration. Given the steric hindrance at position 2, nitration is expected to occur predominantly at the 5-position.

Experimental Protocol: Nitration of 4-Bromo-3-fluorobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Precursor: Slowly add 4-bromo-3-fluorobenzoic acid to the cooled sulfuric acid with continuous stirring until it is completely dissolved.

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Caption: Proposed synthesis of 4-Bromo-3-fluoro-5-nitrobenzoic acid.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 4-bromo-3-fluoro-5-nitrobenzoic acid would be confirmed using a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be predicted:

Table 1: Predicted Spectroscopic Data for 4-Bromo-3-fluoro-5-nitrobenzoic acid

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic region: Two doublets corresponding to the two aromatic protons. The proton at C2 will likely be a doublet coupled to the fluorine at C3. The proton at C6 will also be a doublet. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents.- Carboxylic acid proton: A broad singlet at a very downfield chemical shift (>10 ppm). |

| ¹³C NMR | - Aromatic region: Six distinct signals for the six aromatic carbons. The carbon atoms attached to the electronegative substituents (Br, F, NO₂) and the carboxylic acid will have characteristic chemical shifts. The C-F coupling will be observable for the carbon attached to fluorine and its neighboring carbons.- Carbonyl carbon: A signal in the range of 165-175 ppm. |

| IR (cm⁻¹) | - O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.- C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1730 cm⁻¹.- C-NO₂ stretches: Asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-F stretch: A strong absorption in the region of 1200-1300 cm⁻¹.- C-Br stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺): A distinct peak corresponding to the molecular weight of the compound (262.92 g/mol for the most abundant isotopes).- Isotopic pattern: The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity to the M⁺ peak. |

Molecular Structure and Conformation

The molecular structure and conformational preferences of 4-bromo-3-fluoro-5-nitrobenzoic acid are dictated by the interplay of the electronic effects of the substituents and the steric interactions between them.

Electronic Effects of Substituents

All three substituents on the benzoic acid ring—bromo, fluoro, and nitro—are electron-withdrawing groups.

-

Inductive Effect (-I): Fluorine is the most electronegative element, and thus exerts a strong electron-withdrawing inductive effect. The nitro group also has a very strong -I effect, while bromine's inductive effect is weaker than that of fluorine but still significant.

-

Resonance Effect (-M/-R): The nitro group exhibits a strong electron-withdrawing resonance effect, delocalizing the electron density from the benzene ring. The halogen atoms have a dual role; they have a weak electron-donating resonance effect (+R) due to their lone pairs, but this is generally outweighed by their strong -I effect, especially for fluorine.

The cumulative effect of these electron-withdrawing groups is a significant polarization of the aromatic ring and an increase in the acidity of the carboxylic acid proton.

Conformational Analysis

The conformation of 4-bromo-3-fluoro-5-nitrobenzoic acid is primarily determined by the orientation of the carboxylic acid group and the nitro group relative to the plane of the benzene ring.

3.2.1. Orientation of the Carboxylic Acid Group

The carboxylic acid group can adopt different conformations due to rotation around the C-C single bond connecting it to the benzene ring. The two main conformers are the syn and anti conformations, referring to the orientation of the carbonyl oxygen relative to the ortho substituent. In this case, with substituents at both ortho positions (C3-F and C5-NO₂), the steric hindrance will likely force the carboxylic acid group to be twisted out of the plane of the benzene ring to some extent. The most stable conformation is likely to be the one that minimizes the steric repulsion between the carbonyl oxygen and the ortho substituents.

3.2.2. Orientation of the Nitro Group

Similarly, the nitro group can rotate around the C-N bond. Due to the steric bulk of the adjacent bromine atom at the C4 position, the nitro group is also expected to be twisted out of the plane of the aromatic ring. This twisting can reduce the extent of resonance interaction between the nitro group and the ring.

3.2.3. Intramolecular Interactions

The possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-fluoro or ortho-nitro group should be considered. An intramolecular hydrogen bond between the carboxylic acid proton and the fluorine atom is a possibility, which would stabilize a planar conformation of the carboxylic acid group. However, the formation of a strong intermolecular hydrogen-bonded dimer in the solid state is also a very common feature for carboxylic acids.

Caption: Factors influencing the conformation of 4-Bromo-3-fluoro-5-nitrobenzoic acid.

Computational Modeling

To gain a more quantitative understanding of the molecular structure and conformation, density functional theory (DFT) calculations would be a powerful tool.

Protocol for DFT Calculations:

-

Structure Building: Construct the 3D structure of 4-bromo-3-fluoro-5-nitrobenzoic acid using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation of the molecule.

-

Frequency Analysis: Conduct a vibrational frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This will also provide theoretical IR and Raman spectra that can be compared with experimental data.

-

Conformational Search: To explore other possible low-energy conformers, a conformational search can be performed by systematically rotating the rotatable bonds (C-COOH and C-NO₂).

-

Analysis of Results: Analyze the optimized geometries to determine key bond lengths, bond angles, and dihedral angles. The relative energies of the different conformers can be used to predict their populations at a given temperature.

Applications in Drug Development and Materials Science

The unique structural features of 4-bromo-3-fluoro-5-nitrobenzoic acid make it a promising scaffold for the development of new bioactive molecules and functional materials.

-

Medicinal Chemistry: The presence of multiple sites for functionalization allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, providing a route to introduce a variety of functional groups. The nitro group can be reduced to an amine, which can then be further modified.

-

Materials Science: The rigid aromatic core and the potential for strong intermolecular interactions (hydrogen bonding, halogen bonding) make this molecule a candidate for the design of crystalline materials with specific optical or electronic properties.

Conclusion

4-Bromo-3-fluoro-5-nitrobenzoic acid is a polysubstituted aromatic compound with a complex interplay of steric and electronic effects that govern its molecular structure and conformation. While direct experimental data is limited, this technical guide has provided a comprehensive overview based on established chemical principles and data from related molecules. The proposed synthetic route and predicted spectroscopic data offer a practical framework for its preparation and characterization. The detailed analysis of its conformational preferences, including the likely out-of-plane twisting of the carboxylic acid and nitro groups, provides valuable insights for its application in drug design and materials science. Further experimental and computational studies are warranted to fully elucidate the rich chemistry of this intriguing molecule.

References

-

PubChem. 4-bromo-3-fluoro-5-nitrobenzoic acid. [Link]

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]

-

NIST WebBook. 4-Fluoro-3-nitrobenzoic acid. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

-

ResearchGate. Hydrogen-bonding network in the organic salts of 4-nitrobenzoic acid. [Link]

-

RSC Publishing. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

Rational Design and Biological Evaluation of 4-Bromo-3-fluoro-5-nitrobenzoic Acid Derivatives

A Technical Guide for Scaffold Optimization in Antimicrobial and Anticancer Drug Discovery

Executive Summary

For medicinal chemists and drug development professionals, the quest for novel molecular scaffolds with diverse biological activities is a perpetual challenge. Among highly functionalized building blocks, 4-Bromo-3-fluoro-5-nitrobenzoic acid represents a privileged, multi-functional core. By combining the unique physicochemical properties of halogens with the redox-active nature of a nitro group, this scaffold offers unparalleled orthogonal reactivity. This whitepaper provides an in-depth technical roadmap for the synthesis, mechanistic evaluation, and biological validation of its derivatives, focusing on their potential as potent antimicrobial and anticancer agents.

Pharmacophore Deconstruction: The Power of Halogenated Nitroaromatics

The rational design of drugs utilizing the 4-bromo-3-fluoro-5-nitrobenzoic acid core relies on the distinct, synergistic contributions of its substituents:

-

The Fluorine Atom: The strategic introduction of a fluorine atom onto the benzoic acid core significantly influences the molecule's physicochemical properties[1]. Due to its high electronegativity and small van der Waals radius, fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites and increases lipophilicity, which is critical for cellular permeability[2].

-

The Nitro Group (Toxicophore): The nitro moiety (

) is an efficient scaffold for bioactive molecules, triggering targeted redox reactions within cells. It acts as a toxicophore; upon reduction by specific enzymes, it generates reactive intermediates that cause fatal toxicity in microorganisms and parasites[3]. -

The Ortho-Relationship: The precise ortho-positioning of the fluoride and nitro groups makes this specific scaffold an ideal precursor for synthesizing benzimidazole derivatives via nucleophilic aromatic substitution (

) followed by reduction and cyclization. Benzimidazoles are highly active pharmaceutical ingredients applied as antimicrobials, antipsychotics, and anticancer agents[4]. -

The Bromine Atom: The bromo substituent provides steric bulk and acts as an essential synthetic handle for late-stage functionalization. It allows for rapid library expansion via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Synthetic Trajectories & Divergent Workflows

The carboxylic acid acts as the primary point of divergence. A common and highly efficient approach involves the initial conversion of the benzoic acid to its corresponding acid chloride, which then serves as a versatile intermediate for the synthesis of amides, esters, and complex heterocyclic compounds like 1,3,4-oxadiazoles and pyrazoles[1].

Fig 1: Synthetic divergence of 4-Bromo-3-fluoro-5-nitrobenzoic acid into bioactive scaffolds.

Mechanistic Pathways of Biological Activity

Understanding the mechanism by which these derivatives exert their biological effects is crucial for rational drug design[2].

Antimicrobial Action: Nitro-containing molecules serve as first-line treatments for various infections. The mechanism relies on the prodrug nature of the nitroaromatic compound. When these compounds enter a bacterial cell, they are reduced by bacterial nitroreductases. This enzymatic reduction produces highly reactive and toxic intermediates (such as nitroso and hydroxylamine species) that covalently bind to bacterial DNA, resulting in irreversible nuclear damage and cell death[3].

Fig 2: Mechanism of action for nitroaromatic antimicrobial derivatives via enzymatic reduction.

Quantitative Activity Profiles

To facilitate a clear comparison of the efficacy of different halogenated nitrobenzoic acid derivatives and related scaffolds, the following table summarizes quantitative biological activity data extracted from recent literature. Halogenated analogs consistently demonstrate superior activity profiles against both Gram-positive and Gram-negative pathogens[5].

| Compound Class / Scaffold | Target Organism / Cell Line | Assay Type | Quantitative Result | Ref. |

| Halogenated Nitroaromatics | Staphylococcus aureus | MIC | 15.6 – 62.5 µg/mL | [3] |

| Nitroxoline (Nitro-8HQ) | Pseudomonas aeruginosa | MIC | 84.14 µM | [5] |

| Nitroxoline (Nitro-8HQ) | Aeromonas hydrophila | MIC | 5.26 µM | [5] |

| Fluorinated Benzothiazole | HOP-92 (Non-small cell lung) | IC50 | 0.0718 µM | [1] |

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each chemical and biological manipulation.

Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives via Acid Chloride

Objective: To synthesize a heterocyclic oxadiazole derivative from the 4-bromo-3-fluoro-5-nitrobenzoic acid core.

-

Step 1: Activation of the Carboxylic Acid.

-

Action: Suspend 10 mmol of 4-bromo-3-fluoro-5-nitrobenzoic acid in 20 mL of anhydrous dichloromethane (DCM). Add 15 mmol of thionyl chloride (

) dropwise, followed by 2 drops of N,N-Dimethylformamide (DMF). Reflux for 4 hours. -

Causality: The carboxylic acid is inherently unreactive towards weak nucleophiles. Conversion to an acid chloride lowers the activation energy for subsequent steps. DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, accelerating chlorination at lower temperatures to preserve the heat-sensitive nitro group.

-

-

Step 2: Hydrazide Formation & Cyclization.

-

Action: Evaporate excess

under reduced pressure. Dissolve the crude acid chloride in cold ethanol and add an excess of hydrazine hydrate. After 2 hours, add a cyclizing agent (e.g., -

Causality: Hydrazine acts as a potent bidentate nucleophile. The subsequent addition of

acts as a dehydrating agent, forcing the ring closure to form the stable 1,3,4-oxadiazole ring.

-

-

Step 3: Quality Control & Validation.

-

Validation: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The protocol is self-validating: a complete shift in the

value under UV light (254 nm) confirms the consumption of the starting material. Furthermore,

-

Protocol B: Antimicrobial Susceptibility Testing (Agar Dilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

-

Step 1: Inoculum Preparation.

-

Action: Cultivate target strains (e.g., S. aureus, P. aeruginosa) in Mueller-Hinton broth until they reach the 0.5 McFarland standard (

CFU/mL). -

Causality: Standardizing the bacterial load is critical. Too high an inoculum can result in false resistance (due to the depletion of the active compound), while too low an inoculum can yield false susceptibility.

-

-

Step 2: Compound Dilution.

-

Action: Dissolve the derivative in DMSO and prepare serial two-fold dilutions in molten Mueller-Hinton agar (ranging from 0.5 to 256 µg/mL).

-

Causality: Agar dilution is preferred over broth microdilution for highly lipophilic halogenated compounds, as it prevents compound precipitation and ensures uniform exposure to the bacteria.

-

-

Step 3: Assay Execution & Internal Controls.

-

Validation: Incubate the plates at 37°C for 24 hours. The assay is explicitly self-validating through its control matrix: a sterility control (agar only) must show zero growth to rule out contamination; a growth control (agar + bacteria + DMSO vehicle) must show confluent growth to prove the DMSO is non-toxic at the tested concentration; and a positive control (agar + bacteria + standard antibiotic like Ciprofloxacin) must show expected inhibition. Only when all three controls behave as predicted can the MIC of the novel derivative be considered scientifically accurate.

-

References

-

BenchChem. "Unveiling the Potent Biological Activities of 4-Fluorobenzoic Acid Derivatives: A Comparative Guide." BenchChem. 1

-

MDPI. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." MDPI. 3

-

Ossila. "4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4." Ossila. 4

-

BenchChem. "The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide." BenchChem. 2

-

National Institutes of Health (NIH) / PMC. "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities." PMC.5

Sources

commercial availability of 4-Bromo-3-fluoro-5-nitrobenzoic acid

The Commercial Availability & Technical Sourcing Guide: 4-Bromo-3-fluoro-5-nitrobenzoic acid

Executive Summary: Strategic Sourcing & Application Profile

4-Bromo-3-fluoro-5-nitrobenzoic acid (CAS 1249531-65-4 ) is a high-value pharmacophore scaffold used primarily in the development of next-generation kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique substitution pattern—combining a reactive electrophile (fluorine), a cross-coupling handle (bromine), and a latent amine precursor (nitro group)—makes it a linchpin intermediate for diversifying core aromatic structures.

Availability Status:

-

Direct Commercial Stock: Limited / Tier 2. While listed in catalogs of specialized building block suppliers (e.g., BLD Pharm, MolCore), it is frequently an "RFQ" (Request for Quote) item rather than a "Next Day Delivery" commodity.

-

Synthetic Accessibility: High. The compound is reliably synthesized from the widely available precursor 4-Bromo-3-fluorobenzoic acid (CAS 153556-42-4 ) via a single-step regioselective nitration.

-

Recommendation: For milligram-scale SAR (Structure-Activity Relationship) studies, direct procurement is viable. For gram-to-kilogram scale-up, contracting a custom synthesis or performing the nitration in-house using the commodity precursor is the most time- and cost-efficient strategy.

Chemical Identity & Specifications

Precise identification is critical due to the existence of multiple positional isomers (e.g., 3-bromo-4-fluoro-5-nitrobenzoic acid). Use the following data to validate Certificates of Analysis (CoA).

| Parameter | Specification |

| Chemical Name | 4-Bromo-3-fluoro-5-nitrobenzoic acid |

| CAS Number | 1249531-65-4 |

| Molecular Formula | C₇H₃BrFNO₄ |

| Molecular Weight | 264.01 g/mol |

| SMILES | OC(=O)C1=CC(=O)=C(Br)C(F)=C1 |

| Key Isomer Check | C3: Fluorine | C4: Bromine | C5: Nitro |

| Appearance | Typically an off-white to pale yellow solid |

| Purity Standard | ≥97% (HPLC), typically ≥98% for catalytic applications |

Supply Chain Landscape

The market for this intermediate is bifurcated between direct sourcing of the final product and strategic sourcing of its precursor.

A. Direct Suppliers (Final Product)

These suppliers list the specific CAS 1249531-65-4 . Availability is often subject to lead times of 2–4 weeks.

-

BLD Pharm: Catalog Item BD343533 .[1][2][3] Often stocks small quantities (1g, 5g).

-

MolCore: Catalog Item MC749835 .[4] Specializes in API intermediates.

-

Chem-Impex / Enamine: Frequently list this class of compounds; check for "Make-on-Demand" status.

B. Precursor Sourcing (Strategic Alternative)

If the final product is out of stock, the precursor 4-Bromo-3-fluorobenzoic acid is a "Tier 1" commodity available from major distributors (Sigma-Aldrich, Combi-Blocks, Fluorochem) with next-day shipping.

-

Typical Price: ~

40 USD per 5g (significantly cheaper than the nitro derivative). -

Suppliers: Thermo Scientific (Alfa Aesar), Matrix Scientific, Santa Cruz Biotechnology.

Technical Deep Dive: Synthetic Accessibility

For researchers facing lead-time constraints, synthesizing this intermediate in-house is a robust option. The reaction relies on the cooperative directing effects of the substituents to achieve high regioselectivity.

Reaction Logic & Mechanism

The nitration of 4-bromo-3-fluorobenzoic acid occurs at the C5 position .

-

Carboxylic Acid (C1): Strong electron-withdrawing group (EWG); directs meta (to positions 3 and 5). Position 3 is blocked by Fluorine. Target: C5.

-

Bromine (C4): Weak deactivator but ortho/para director. Directs ortho to positions 3 and 5. Position 3 is blocked. Target: C5.

-

Fluorine (C3): Ortho/para director. Directs to 2, 4, and 6. Position 4 is blocked. Directs to 2 and 6.[4]

-

Note: Position 2 is sterically crowded (sandwiched between COOH and F).

-

Result: The cooperative directing effects of the COOH and Br groups strongly favor C5 , making this a high-yielding reaction with minimal isomeric impurities.

-

Synthetic Pathway Diagram

Figure 1: Synthetic pathway illustrating the regioselective nitration driven by cooperative directing groups.

Experimental Protocol (Representative)

Note: This protocol is adapted from standard nitration procedures for deactivated benzoates.

-

Setup: Charge a round-bottom flask with concentrated sulfuric acid (H₂SO₄, 10 vol). Cool to 0°C.

-

Addition: Add 4-bromo-3-fluorobenzoic acid (1.0 equiv) portion-wise. Ensure full dissolution.

-

Nitration: Dropwise add fuming nitric acid (HNO₃, 1.1–1.5 equiv) while maintaining internal temperature <10°C.

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by LCMS (Target M-H: ~262/264).

-

Workup: Pour onto crushed ice. The product typically precipitates as a solid. Filter, wash with cold water, and dry.

-

Purification: Recrystallization from Ethanol/Water if necessary.

Applications in Drug Discovery

This scaffold is a "tri-functional" handle, allowing sequential elaboration in medicinal chemistry campaigns.

| Functional Group | Reaction Type | Medicinal Chemistry Application |

| -COOH (Acid) | Amide Coupling | Attachment of solubilizing tails or warheads. |

| -F (Fluorine) | SₙAr (Nucleophilic Aromatic Substitution) | Displacement by amines/alkoxides to introduce diversity at C3. |

| -Br (Bromine) | Suzuki/Buchwald Coupling | Installation of aryl/heteroaryl groups to extend the scaffold. |

| -NO₂ (Nitro) | Reduction to Aniline | Precursor for benzimidazoles or further amide coupling. |

Procurement Decision Matrix

Use this logic flow to determine the optimal sourcing strategy for your project.

Figure 2: Decision matrix for sourcing based on scale and timeline constraints.

References

-

BLD Pharm. (n.d.).[2] Product Analysis: 4-Bromo-3-fluoro-5-nitrobenzoic acid (CAS 1249531-65-4).[1][9][4][2][3] Retrieved from

-

MolCore. (n.d.). Building Blocks: 4-Bromo-3-fluoro-5-nitrobenzoic acid Specifications. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-fluorobenzoic acid (Precursor CAS 153556-42-4).[5][6][8] Retrieved from

-

American Chemical Society (ACS). (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology. Journal of Medicinal Chemistry. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Chemical Building Blocks: Halogenated Benzoic Acids. Retrieved from

Sources

- 1. 1251210-02-2|Methyl 4-bromo-3-fluoro-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. 1020717-99-0|4-Bromo-5-fluoro-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 355423-16-4|4-Bromo-2-fluoro-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. molcore.com [molcore.com]

- 5. 4-Bromo-3-fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 6. Matrix Scientific 4-BROMO-3-FLUOROBENZOIC ACID MF C7H4BrFO2 MW 219.02 CAS | Fisher Scientific [fishersci.com]

- 7. 4-Bromo-3-fluorobenzoic acid | CAS 153556-42-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 4-Bromo-3-fluorobenzoic acid, 98+%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 9. molcore.com [molcore.com]

A Comprehensive Technical Guide to 4-Bromo-3-fluoro-5-nitrobenzoic acid: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group, offers a rich platform for chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the carboxylic acid and nitro moieties. This guide provides an in-depth analysis of the synthesis, chemical properties, reactivity, and potential applications of 4-bromo-3-fluoro-5-nitrobenzoic acid, with a focus on its utility in drug discovery.

Physicochemical Properties

The physicochemical properties of 4-Bromo-3-fluoro-5-nitrobenzoic acid are crucial for its application in organic synthesis and drug design. While experimental data is limited, we can predict its properties based on its structure and comparison with related compounds.

| Property | Predicted Value/Information | Source/Analogy |

| Molecular Formula | C₇H₃BrFNO₄ | [1] |

| Molecular Weight | 264.01 g/mol | [1] |

| Appearance | Likely a solid at room temperature | General property of substituted benzoic acids |

| pKa | Expected to be a relatively strong acid due to the electron-withdrawing effects of the nitro, fluoro, and bromo groups. | The pKa of benzoic acid is ~4.2. Electron-withdrawing groups increase acidity. |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of similar aromatic carboxylic acids. |

| XLogP3 | 2.1 | [1] |

Synthesis of 4-Bromo-3-fluoro-5-nitrobenzoic acid

Synthetic Pathway 1: Nitration of 4-Bromo-3-fluorobenzoic acid

This approach is analogous to the synthesis of other nitrated benzoic acids.[2][3]

Figure 1: Proposed synthesis of 4-Bromo-3-fluoro-5-nitrobenzoic acid via nitration.

Experimental Protocol (Proposed):

-

To a stirred solution of concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.

-

Slowly add 4-bromo-3-fluorobenzoic acid to the cooled sulfuric acid, ensuring the temperature remains below 10°C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 4-bromo-3-fluorobenzoic acid, maintaining the temperature between 0 and 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-bromo-3-fluoro-5-nitrobenzoic acid.

Causality behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Pouring onto Ice: This step serves to quench the reaction and precipitate the organic product, which is typically insoluble in the aqueous acidic medium.

Synthetic Pathway 2: Bromination of 3-Fluoro-5-nitrobenzoic acid

This pathway involves the electrophilic bromination of a pre-existing fluoronitrobenzoic acid.

Figure 2: Proposed synthesis via bromination.

Experimental Protocol (Proposed):

-

In a round-bottom flask, dissolve 3-fluoro-5-nitrobenzoic acid in a suitable solvent (e.g., a halogenated solvent).

-

Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Slowly add liquid bromine to the reaction mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and quench with a solution of sodium bisulfite to remove excess bromine.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Causality behind Experimental choices:

-

Lewis Acid Catalyst: FeBr₃ polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and facilitating the attack by the aromatic ring.

-

Quenching with Sodium Bisulfite: This step is to neutralize any unreacted bromine, which is a hazardous and corrosive reagent.

Chemical Reactivity

The reactivity of 4-Bromo-3-fluoro-5-nitrobenzoic acid is dictated by its four functional groups. The presence of strong electron-withdrawing groups (nitro and fluoro) deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is a good leaving group in SNAr reactions, especially when activated by ortho and para electron-withdrawing groups.[4] In this molecule, the nitro group is meta to the fluorine, which is not ideal for activation. However, the cumulative electron-withdrawing effect of the bromo and nitro groups still renders the carbon attached to the fluorine susceptible to nucleophilic attack.

Figure 4: Reduction of the nitro group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

-

Amide formation: Reaction with an amine, often activated by a coupling agent (e.g., EDC, HATU). [5][6]* Reduction: Conversion to a primary alcohol using strong reducing agents like LiAlH₄.

Cross-Coupling Reactions

The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-Bromo-3-fluoro-5-nitrobenzoic acid are not readily available, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar compounds. [7][8][9][10][11][12][13]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents. The coupling between the two protons will likely be a meta-coupling (⁴JHH), typically in the range of 2-3 Hz. The proton ortho to the bromine and meta to the fluorine will appear at a different chemical shift than the proton ortho to the fluorine and meta to the bromine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons.

-

Carboxylic Carbon: This signal will be the most downfield, typically in the range of 160-170 ppm.

-

Aromatic Carbons: The signals for the aromatic carbons will appear in the range of 110-160 ppm. The carbons directly attached to the electronegative substituents (Br, F, NO₂) will be significantly shifted. The C-F coupling will be observable, with a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in medicinal chemistry. The unique combination of functional groups in 4-Bromo-3-fluoro-5-nitrobenzoic acid makes it an attractive starting material for the synthesis of complex molecules with potential biological activity.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. The functional groups on 4-Bromo-3-fluoro-5-nitrobenzoic acid can be elaborated to interact with the ATP-binding site of kinases. For instance, the amino group, obtained after nitro reduction, can act as a hydrogen bond donor, while the rest of the molecule can be modified to occupy hydrophobic pockets. The synthesis of Alectinib, a kinase inhibitor, utilizes a related fluoronitro-substituted aromatic compound. [4]

Synthesis of Novel Heterocycles

The versatile functional groups of this molecule allow for its use in the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals. For example, the corresponding amino derivative can be used to construct benzimidazoles, quinolines, and other fused heterocyclic systems.

Conclusion

4-Bromo-3-fluoro-5-nitrobenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its rich functionality allows for a wide array of chemical transformations, enabling the synthesis of complex and diverse molecular architectures. While detailed literature on this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. As the demand for novel and effective therapeutic agents continues to grow, the utility of such highly functionalized intermediates is expected to increase, making 4-Bromo-3-fluoro-5-nitrobenzoic acid a compound of significant interest for researchers in both academia and industry.

References

[Please note: The following references are based on the conducted Google searches and provide context for the synthesis, reactivity, and applications of similar compounds.]

- Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora. Published May 11, 2022. Accessed February 27, 2026.

- ChemicalBook. 4-Fluoro-3-nitrobenzoic acid synthesis. ChemicalBook. Accessed February 27, 2026.

- BenchChem. A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. BenchChem. Accessed February 27, 2026.

- Gao, Y., Li, Y., Liu, Y., et al. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. RSC Med. Chem., 2022, 13, 1234-1245.

- ChemicalBook. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum. ChemicalBook. Accessed February 27, 2026.

- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Published July 4, 2025. Accessed February 27, 2026.

- Fluorochem. 3-BROMO-5-FLUORO-4-NITROBENZOIC ACID. Fluorochem. Accessed February 27, 2026.

- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

- Echemi. 3-bromo-4-fluoro-5-nitrobenzoic acid. Echemi. Accessed February 27, 2026.

- Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap. Published January 25, 2019. Accessed February 27, 2026.

- PubChem. 4-bromo-3-fluoro-5-nitrobenzoic acid. PubChem. Accessed February 27, 2026.

- ChemicalBook. 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR spectrum. ChemicalBook. Accessed February 27, 2026.